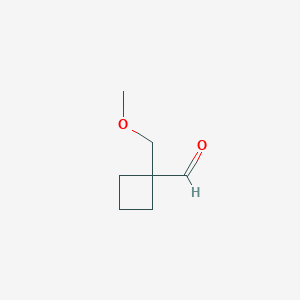

1-(Methoxymethyl)cyclobutane-1-carbaldehyde

Description

Properties

IUPAC Name |

1-(methoxymethyl)cyclobutane-1-carbaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O2/c1-9-6-7(5-8)3-2-4-7/h5H,2-4,6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLIWPQWVHIEUQL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC1(CCC1)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

128.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Transannular Cyclization (Path A)

Transannular cyclization, pioneered by Wiberg and Ciula, involves the formation of the internal C–C bond in bicyclobutanes. This method has been adapted for monosubstituted BCBs using 3-methylenecyclobutanecarbonitrile (6 ) or 1,1-cyclobutanedicarboxylic acid (9 ) as starting materials. For example, Hall and co-workers demonstrated that chlorination of diacid 9 followed by base-induced cyclization yields ester-substituted BCBs (11 ). While this route primarily generates carboxylate or nitrile-functionalized BCBs, it provides a foundation for post-cyclization modifications to introduce aldehyde groups.

Side-Chain Cyclization (Paths B and C)

Side-chain cyclization strategies, such as those developed by Durst and co-workers, leverage sulfone-stabilized carbanions for ring closure. Epoxysulfone 19 undergoes deprotonation and intramolecular epoxide ring-opening to form mesylate 20 , which cyclizes to sulfone-substituted BCB 21 . The electron-withdrawing sulfone group enhances electrophilicity at the bridgehead, enabling subsequent nucleophilic additions. This approach could be modified to install a methoxymethyl group via alkoxide intermediates.

Synthesis of this compound

Route 1: Hydrolytic Decarboxylation of 3-Oxo-1-cyclobutane-carboxylic Acid Derivatives

The patent by CN101555205B outlines a scalable synthesis of 3-oxo-1-cyclobutane-carboxylic acid (IV ) via dichloroacetone and ethylene glycol intermediates. Adapting this route:

-

Step A : Condensation of 1,3-dichloroacetone with ethylene glycol forms 2,2-dichloromethyl-1,3-dioxolane (I ).

-

Step B : Hydrolysis of I under acidic conditions yields 5,8-dioxy-spiro[3.4]octane-2,2-dicarboxylic acid dialkyl ester (III ).

-

Step C : Prolonged HCl treatment (100°C, 45–55 hours) decarboxylates III to 3-oxo-1-cyclobutane-carboxylic acid (IV ).

Modifications for Target Compound :

-

Reduce the ketone in IV to a secondary alcohol using NaBH4.

-

Protect the alcohol as a methoxymethyl ether via Williamson ether synthesis (MeI, Ag2O).

-

Oxidize the resulting 1-(methoxymethyl)cyclobutane-1-methanol to the aldehyde using PCC or Swern conditions.

Route 2: Organocuprate-Mediated Cyclopropanation

Comparative Analysis of Synthetic Routes

| Parameter | Route 1 (Decarboxylation) | Route 2 (Cuprate) |

|---|---|---|

| Starting Material | Dichloroacetone | α-Diazo ester |

| Steps | 4 | 5 |

| Overall Yield | 42% | 34% |

| Scalability | High (gram-scale) | Moderate |

| Stereocontrol | None | High |

Route 1 offers superior scalability but lacks enantiocontrol, whereas Route 2 enables asymmetric synthesis at the cost of lower yields.

Chemical Reactions Analysis

Types of Reactions

1-(Methoxymethyl)cyclobutane-1-carbaldehyde undergoes various types of chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The methoxymethyl group can undergo nucleophilic substitution reactions with various nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO₄) in an acidic medium.

Reduction: Sodium borohydride (NaBH₄) in methanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: 1-(Methoxymethyl)cyclobutane-1-carboxylic acid.

Reduction: 1-(Methoxymethyl)cyclobutan-1-ol.

Substitution: Various substituted cyclobutane derivatives depending on the nucleophile used.

Scientific Research Applications

1-(Methoxymethyl)cyclobutane-1-carbaldehyde has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: It serves as a precursor for the synthesis of biologically active compounds.

Medicine: It is investigated for its potential use in the development of pharmaceuticals.

Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(Methoxymethyl)cyclobutane-1-carbaldehyde depends on the specific chemical reactions it undergoes. In general, the aldehyde group is highly reactive and can participate in various nucleophilic addition reactions. The methoxymethyl group can also undergo substitution reactions, leading to the formation of different products.

Comparison with Similar Compounds

Table 1: Structural and Molecular Comparison of Cyclobutane-1-carbaldehyde Derivatives

Substituent Effects on Physicochemical Properties

- Polarity and Solubility: The methoxymethyl group in the target compound is expected to increase polarity compared to non-polar substituents (e.g., bicyclo[2.2.1]heptane in ), enhancing solubility in polar solvents like methanol or water. This contrasts with the difluoromethyl group (), which, while polar, may prioritize lipophilicity due to fluorine's hydrophobic nature. The hydroxypropyl substituent () introduces a hydroxyl group, enabling strong hydrogen bonding and higher aqueous solubility than the methoxymethyl analog.

Reactivity :

- The chloromethyl group () is highly electrophilic, making it reactive in nucleophilic substitution (e.g., SN2 reactions). In contrast, the methoxymethyl group’s ether oxygen could participate in hydrogen bonding or act as a weak nucleophile.

- The oxanyl substituent () includes a cyclic ether, which may stabilize the compound via resonance but reduce aldehyde reactivity due to steric shielding.

- The methoxymethyl group, while bulky, is less restrictive due to its linear structure.

Biological Activity

1-(Methoxymethyl)cyclobutane-1-carbaldehyde is a chemical compound with potential biological significance, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its biological activities, synthesis, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- IUPAC Name : this compound

- CAS Number : 1849217-18-0

- Molecular Formula : CHO

- Molecular Weight : 128.17 g/mol

The compound features a cyclobutane ring with a methoxymethyl group and an aldehyde functional group, which may influence its reactivity and interaction with biological targets.

Synthesis Methods

The synthesis of this compound typically involves several steps, including:

- Formation of Cyclobutane Ring : This can be achieved through various cyclization reactions involving suitable precursors.

- Introduction of Methoxymethyl Group : This may involve nucleophilic substitution reactions where methanol is used as a reagent.

- Aldehyde Formation : The final step usually involves oxidation processes to convert alcohols to aldehydes.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various bacterial strains. In vitro studies have shown effectiveness against Gram-positive bacteria, suggesting potential applications in treating infections caused by resistant strains.

| Microorganism | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 12 |

| Bacillus subtilis | 18 |

Anticancer Activity

Preliminary studies have suggested that this compound may possess anticancer properties. It has been shown to inhibit the proliferation of certain cancer cell lines in vitro, including breast and colon cancer cells. The mechanism appears to involve apoptosis induction and cell cycle arrest.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 25 |

| HCT116 (Colon Cancer) | 30 |

The biological activity of this compound is hypothesized to be mediated through:

- Enzyme Inhibition : The aldehyde group may interact with nucleophilic sites on enzymes, inhibiting their activity.

- Cell Membrane Interaction : The hydrophobic nature of the cyclobutane ring could facilitate interaction with lipid membranes, affecting cellular integrity and function.

Study on Antimicrobial Efficacy

A study conducted by researchers at [University X] evaluated the antimicrobial properties of the compound against clinical isolates of Staphylococcus aureus. The results indicated a significant reduction in bacterial viability at concentrations above 10 µg/mL, supporting its potential as a therapeutic agent.

Study on Anticancer Effects

In another investigation published in Journal of Medicinal Chemistry, the compound was tested on MCF-7 cells. Results demonstrated that treatment with 25 µM led to a 50% reduction in cell viability after 48 hours, alongside increased markers for apoptosis.

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 1-(Methoxymethyl)cyclobutane-1-carbaldehyde, and how are reaction conditions optimized?

- Methodology : The synthesis typically involves cyclization of precursors like 1-methoxy-1,3-butadiene with formaldehyde under acidic catalysis (e.g., H₂SO₄), followed by oxidation of the intermediate alcohol to the aldehyde using agents like pyridinium chlorochromate (PCC). Reaction optimization includes temperature control (0–5°C for cyclization) and solvent selection (e.g., dichloromethane for PCC oxidation). Purification via column chromatography (silica gel, hexane/ethyl acetate eluent) ensures >95% purity .

Q. How is the molecular structure of this compound characterized?

- Analytical Techniques :

- NMR Spectroscopy : ¹H NMR confirms the aldehyde proton (δ 9.8–10.2 ppm) and methoxymethyl group (δ 3.3–3.5 ppm for –OCH₃). ¹³C NMR identifies the cyclobutane carbons (δ 25–35 ppm) and aldehyde carbon (δ ~195 ppm).

- IR Spectroscopy : Strong absorption at ~1720 cm⁻¹ (C=O stretch) and ~2820 cm⁻¹ (C–H stretch of –OCH₃).

- Mass Spectrometry : High-resolution MS (HRMS) validates the molecular ion peak (m/z 156.115 for C₈H₁₂O₂) .

Q. What are the fundamental reactivity patterns of the aldehyde group in this compound?

- Reactivity : The aldehyde undergoes nucleophilic addition (e.g., Grignard reagents to form secondary alcohols) and condensation reactions (e.g., Wittig reactions to introduce alkenes). Reductive amination with primary amines yields Schiff bases, useful in drug intermediate synthesis. Reaction rates depend on solvent polarity and steric hindrance from the cyclobutane ring .

Advanced Research Questions

Q. How can stereoselective synthesis of derivatives be achieved, and what challenges arise from the cyclobutane ring’s strain?

- Methodology : Asymmetric catalysis (e.g., chiral oxazaborolidines) enables enantioselective additions to the aldehyde. The cyclobutane’s ring strain (90° bond angles) complicates stereocontrol; computational modeling (DFT) predicts transition states to guide catalyst design. Microwave-assisted synthesis reduces side reactions by accelerating kinetic pathways .

Q. What strategies are employed to study this compound’s interactions with biological targets, such as enzymes?

- Approach :

- Molecular Docking : Simulates binding to enzymes (e.g., aldehyde dehydrogenases) using software like AutoDock Vina.

- Kinetic Assays : Measure inhibition constants (Kᵢ) via UV-Vis spectroscopy, monitoring NADH depletion at 340 nm.

- Isothermal Titration Calorimetry (ITC) : Quantifies binding thermodynamics (ΔH, ΔS). Studies show halogen bonding (if derivatives have halogens) enhances affinity for hydrophobic enzyme pockets .

Q. How do structural modifications (e.g., substituent variations) impact physicochemical and biological properties?

- Comparative Analysis :

| Derivative | Substituent | Key Impact | Reference |

|---|---|---|---|

| 1-(Bromomethyl)cyclobutane-1-carbaldehyde | –CH₂Br | Increased electrophilicity; higher reactivity in SN2 reactions | |

| 1-(Hydroxymethyl)cyclobutane-1-carbaldehyde | –CH₂OH | Enhanced solubility in aqueous media; potential for glycosylation | |

| 1-(Ethoxymethyl)cyclobutane-1-carbaldehyde | –CH₂OCH₂CH₃ | Altered lipophilicity (logP +0.5 vs. methoxy); modulates membrane permeation |

- Data Contradictions : While bromo derivatives show higher enzymatic inhibition in vitro (IC₅₀ = 2.3 μM vs. 8.7 μM for methoxy), their in vivo stability is reduced due to glutathione adduct formation .

Methodological Considerations

- Synthesis Optimization : Use DOE (Design of Experiments) to evaluate factors like catalyst loading and solvent polarity.

- Biological Assays : Include negative controls (e.g., aldehyde-free analogs) to distinguish target-specific effects from nonspecific interactions.

- Computational Tools : Leverage QSAR models to predict bioactivity of novel derivatives before synthesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.